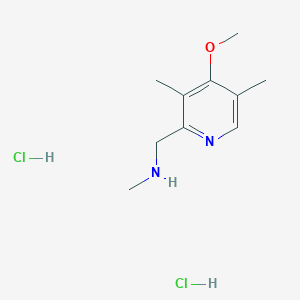
11-Nitroundecyltrimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Nitroundecyltrimethoxysilane, also known as 11-NU-TMS, is an organosilicon compound that is used in various scientific research applications. It is a colorless, hygroscopic liquid with a molecular formula of C11H24O3Si. 11-NU-TMS is a derivative of trimethoxysilane and is an important silane coupling agent that can be used in various organic synthesis processes. It has been used in various scientific research applications, such as in the synthesis of polymeric materials, biochemistry, and nanotechnology.
Aplicaciones Científicas De Investigación
11-Nitroundecyltrimethoxysilane has been used in various scientific research applications. It is used as a coupling agent in the synthesis of polymeric materials such as polyurethanes, polyamides, polyimides, and polyesters. It is also used in biochemistry as a reagent for the synthesis of various organic molecules. In nanotechnology, 11-Nitroundecyltrimethoxysilane is used as a surface modifier to improve the properties of nanomaterials.
Mecanismo De Acción
The mechanism of action of 11-Nitroundecyltrimethoxysilane is based on its ability to form strong covalent bonds between organic and inorganic materials. It is a highly reactive molecule that can form strong bonds between organic molecules and inorganic materials. This allows it to be used as a coupling agent in the synthesis of polymeric materials.
Biochemical and Physiological Effects
11-Nitroundecyltrimethoxysilane is not known to have any direct biochemical or physiological effects. However, it can be used as a coupling agent in the synthesis of polymeric materials, which can have an indirect effect on biochemical and physiological processes. For example, polymeric materials can be used to create artificial organs or tissue scaffolds, which can be used in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 11-Nitroundecyltrimethoxysilane is that it is a highly reactive molecule that can form strong covalent bonds between organic and inorganic materials. This makes it an ideal reagent for the synthesis of polymeric materials. However, it is also a hygroscopic liquid, which can make it difficult to handle and store in the lab.
Direcciones Futuras
There are several potential future directions for 11-Nitroundecyltrimethoxysilane. It could be used in the synthesis of other polymeric materials, such as polymers containing carbon nanotubes. It could also be used in the synthesis of nanomaterials with improved properties, such as improved electrical conductivity or enhanced mechanical strength. Additionally, 11-Nitroundecyltrimethoxysilane could be used in the synthesis of biomaterials for medical applications, such as tissue scaffolds or artificial organs. Finally, it could be used as a reagent in the synthesis of organic molecules for use in biochemistry and drug discovery.
Métodos De Síntesis
11-Nitroundecyltrimethoxysilane can be synthesized by a reaction between trimethoxysilane and 11-bromoundecanol. In this reaction, the bromoalkane is treated with trimethoxysilane in the presence of a base such as potassium tert-butoxide. The reaction proceeds by the addition of the Si-O bond to the C-Br bond and the elimination of the bromide ion. The resulting 11-Nitroundecyltrimethoxysilane is purified by distillation and can be used in various scientific research applications.
Propiedades
IUPAC Name |
trimethoxy(11-nitroundecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO5Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-15(16)17/h4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUIWVYRUTGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC[N+](=O)[O-])(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Nitroundecyltrimethoxysilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














